molecular formula C9H7ClN2O2S B099151 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride CAS No. 18336-39-5

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Cat. No. B099151
CAS RN: 18336-39-5
M. Wt: 242.68 g/mol
InChI Key: AHXRGFFTKHQGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride" is a derivative of benzenesulfonamide, which is a functional group often found in various pharmaceuticals and organic compounds. The presence of the pyrazole ring, a five-membered heterocycle with two nitrogen atoms, suggests potential biological activity and makes it a valuable scaffold for chemical synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as a catalyst for the synthesis of pyrazol-5-ol derivatives, indicating that similar sulfonated benzene compounds can be used in the synthesis of related structures . Additionally, the conversion of carboxylic acids to amides, as seen in the functionalization reactions of pyrazole carboxylic acid and acid chloride, suggests a pathway that could potentially be adapted for the synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic properties of the molecule. For example, the coplanarity of the pyrazole and benzenesulfonamide rings in a related compound suggests that the molecular structure of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride might also exhibit a degree of planarity, affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The silver-catalyzed synthesis of N-aryl-1H-pyrazolyl substituted benzenesulfonamides from ynamides and pyrazoles is an example of a reaction forming a new C-N bond, which could be relevant for the functionalization of the 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride molecule . Moreover, the formation of azo compounds and triazenes from pyrazole derivatives indicates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For instance, the Ki values for inhibition of enzymes by benzenesulfonamide derivatives suggest that these compounds can have significant biological activity . The thermal stability of polytopic azoles also indicates that the 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride could be stable under various conditions . Furthermore, the antimicrobial and antioxidant activities of some pyrazole derivatives highlight the potential applications of these compounds in medicinal chemistry .

Scientific Research Applications

Crystallographic Studies and Conformation Analysis

  • A study by Borges et al. (2014) explored the crystal structures of certain compounds related to 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride, used in antileishmania studies. They found significant differences in conformations between the studied molecules, highlighting the influence of molecular structure on biological activity and interactions in both solid and aqueous states (Borges et al., 2014).

Synthesis and Antimicrobial Activities

  • Al‐Azmi & Mahmoud (2020) reported on the successful synthesis of novel derivatives of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride, characterizing them through spectroscopic analyses. These derivatives demonstrated antimicrobial properties, underscoring the compound's potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Medicinal Chemistry and Inhibitory Effects

  • Gul et al. (2017) synthesized derivatives of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride and evaluated their effects on certain enzymes and cytotoxic activities. They identified compounds with potential as lead compounds for further studies due to their inhibitory and cytotoxic properties (Gul et al., 2017).

Chemical Stability and Reaction Mechanisms

  • Yıldırım, Kandemirli, & Demir (2005) investigated the functionalization reactions of related compounds, providing insights into the chemical stability and reaction mechanisms. This research aids in understanding how 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride derivatives react under different conditions (Yıldırım, Kandemirli, & Demir, 2005).

Potential Applications in COX-2 Inhibition

  • Penning et al. (1997) synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds structurally related to 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride, for their potential in inhibiting COX-2, a key enzyme in the inflammatory response. This study highlights the compound's relevance in anti-inflammatory drug development (Penning et al., 1997).

Novel Sensor Development

  • Bozkurt & Gul (2018) utilized a derivative of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride in developing a novel fluorometric sensor for detecting metal ions, specifically Hg2+. This demonstrates the compound's potential in environmental monitoring and safety applications (Bozkurt & Gul, 2018).

Safety And Hazards

“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is classified as a dangerous substance. It has a GHS05 hazard symbol, indicating that it is corrosive . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-pyrazol-1-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXRGFFTKHQGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380112
Record name 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

CAS RN

18336-39-5
Record name 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Reactant of Route 4
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Citations

For This Compound
7
Citations
L De Bock, SRFV Casteele, SMN Mulliez… - … of chromatography A, 2011 - Elsevier
For the determination of the in vitro cytochrome P450 activity in microsomes, a quantification method for the probe metabolites, formed during incubation, is required. Due to insufficient …
Number of citations: 14 www.sciencedirect.com
X Li, AA Franke - Steroids, 2015 - Elsevier
Estrogen metabolites are important biomarkers to evaluate cancer risks and metabolic diseases. Due to their low physiological levels, a sensitive and accurate method is required, …
Number of citations: 46 www.sciencedirect.com
AMM Faqehi, DF Cobice, G Naredo, TCS Mak, R Upreti… - Talanta, 2016 - Elsevier
Estrogens circulate at concentrations less than 20 pg/mL in men and postmenopausal women, presenting analytical challenges. Quantitation by immunoassay is unreliable at these low …
Number of citations: 75 www.sciencedirect.com
J Marcos, OJ Pozo - Bioanalysis, 2015 - Future Science
The determination of steroids in biological samples is essential in different areas of knowledge. MS combined with either GC or LC is considered the best analytical technique for …
Number of citations: 86 www.future-science.com
L De Bock - 2014 - biblio.ugent.be
The author and the promotors give the authorization to consult and to copy parts of this thesis for personal use only. Any other use is limited by the Laws of Copyright, especially …
Number of citations: 4 biblio.ugent.be
DTC Ball - 2010 - researchcommons.waikato.ac.nz
Systematic evaluation of the factors affecting LC-MS detection of some saponins and sapogenins associated with hepatogenous photo-sensitisation diseases in livestock, as …
Number of citations: 1 researchcommons.waikato.ac.nz
D Wang, H Xiao, X Lv, H Chen, F Wei - Critical Reviews in …, 2023 - Taylor & Francis
Lipids, as one of the most important organic compounds in organisms, are important components of cells and participate in energy storage and signal transduction of living organisms. …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.